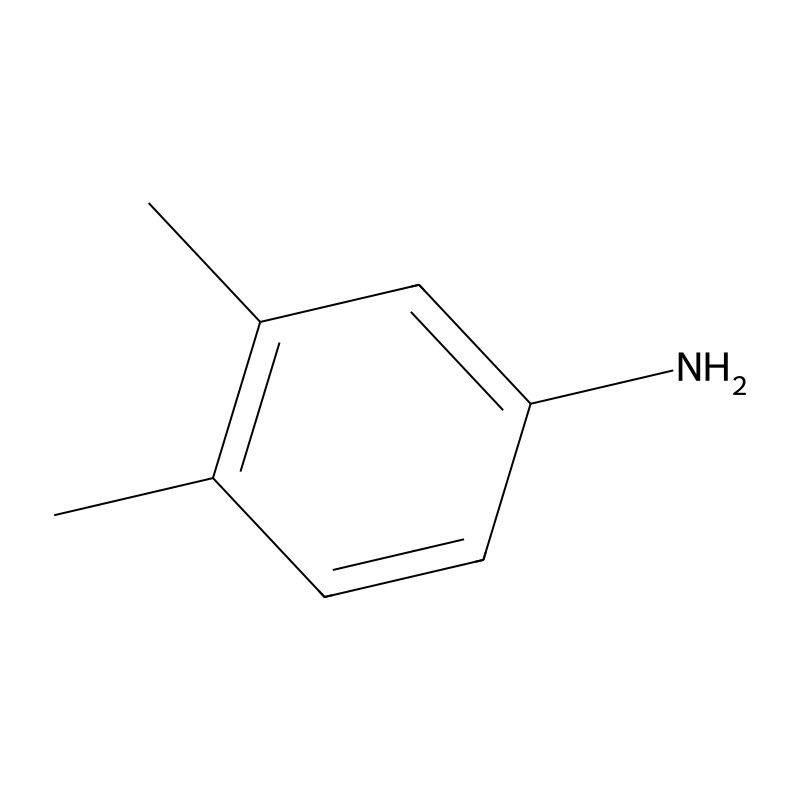

3,4-Dimethylaniline

C8H11N

(CH3)2C6H3NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H11N

(CH3)2C6H3NH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in ether, petroleum

Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water.

Soluble in aromatic solvents.

Solubility in water, g/100ml at 22 °C: 0.38

Synonyms

Canonical SMILES

Studying Electron Donor-Acceptor Interactions:

Scientists have used 3,4-DMA to study fundamental chemical interactions known as electron donor-acceptor (EDA) interactions. These interactions involve the transfer of electrons between molecules. In one study, researchers investigated the EDA interaction between 3,4-DMA and 2,3-dicyano-1,4-naphthoquinone (DCNQ) in solvents like chloroform and dichloromethane [1]. This research helps improve the understanding of electron transfer processes in various chemical systems.

*Source: Sigma-Aldrich product page on 3,4-Dimethylaniline:

Precursor in Metal Complex Synthesis:

3,4-DMA can act as a precursor in the synthesis of specific metal complexes. For instance, research explores using 3,4-DMA in reactions with Molybdenum compounds like MoO(X)2(dtc)2 (X = Cl or Br; dtc = diethyldithiocarbamate) to form ionic imido complexes [2]. These complexes possess unique properties and potential applications in catalysis or material science.

3,4-Dimethylaniline, also known as 3,4-xylidine, is an organic compound with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. It appears as a pale brown crystalline solid and is categorized as a primary arylamine. The compound has a melting point of 49-51 °C and a boiling point of approximately 226 °C. Its solubility in water is limited to less than 1 g/L at 24 °C, but it is soluble in organic solvents like methanol .

3,4-Dimethylaniline is primarily used in the production of dyes, pesticides, and vitamin B2 (riboflavin). Its structure consists of an aniline backbone with two methyl groups attached to the benzene ring at the 3 and 4 positions, which influences its chemical reactivity and biological properties .

- Nitration: It can undergo nitration to form nitro derivatives when treated with nitric acid.

- Acid-Base Reactions: The compound can neutralize acids to form salts and water, exhibiting exothermic behavior.

- Reactivity with Oxidizing Agents: It ignites upon contact with fuming nitric acid and can react violently with strong oxidizers .

The biological activity of 3,4-dimethylaniline has been studied concerning its potential toxicity and mutagenicity. It has been classified as a suspected carcinogen and exhibits harmful effects upon ingestion. Toxicological studies indicate that it may cause mutations in certain bacterial strains, such as Salmonella typhimurium.

Furthermore, it has been shown to have some pharmacological activity, particularly in synthesizing riboflavin, where it acts as a substrate for various enzymatic reactions .

3,4-Dimethylaniline can be synthesized through several methods:

- Hydrogenation of Nitro Compounds: One common method involves the hydrogenation of (2-chloromethyl)-4-nitrotoluene.

- Reaction with Bromoxylene: Another synthesis route includes reacting bromoxylene with ammonia under specific conditions.

- Distillation from Aqueous Solutions: The compound can also be purified by crystallization from ligroin followed by distillation under vacuum .

Studies have explored the interaction of 3,4-dimethylaniline with various electron acceptors and donors. For instance, it has been used to investigate electron donor-acceptor interactions with compounds like 2,3-dicyano-1,4-naphthoquinone in organic solvents such as chloroform and dichloromethane. These interactions are significant for understanding its reactivity and potential applications in organic synthesis .

Several compounds share structural similarities with 3,4-dimethylaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,4-Dimethylaniline | C₈H₁₁N | Similar structure but different methyl group positions; used in dye synthesis. |

| 3-Methylaniline | C₇H₉N | Lacks one methyl group; commonly used in dye production and pharmaceuticals. |

| 4-Methylaniline | C₇H₉N | Isomeric form; also utilized in dye manufacturing but exhibits different reactivity patterns. |

Uniqueness of 3,4-Dimethylaniline

What distinguishes 3,4-dimethylaniline from these similar compounds is its specific arrangement of methyl groups at the 3 and 4 positions on the benzene ring. This unique substitution pattern affects its physical properties, reactivity toward electrophiles, and biological activity compared to its isomers .

The synthesis of 3,4-dimethylaniline has evolved significantly over decades of research, with several distinct pathways established. Each method offers unique advantages in terms of yield, purity, scalability, and economic feasibility.

Palladium-Catalyzed Hydrogenation Reduction Pathways

Palladium-catalyzed hydrogenation represents one of the most efficient and widely utilized approaches for synthesizing 3,4-dimethylaniline, particularly from nitro-containing precursors.

Water-Soluble Palladium Complexes

A significant advancement in this field involves the use of water-soluble palladium complex catalysts for the reduction of 3-chloromethyl-4-methylnitrobenzene. This innovative approach employs a water-soluble ethylenediamine salicylaldehyde Schiff base palladium complex catalyst under alkaline conditions.

The process follows these key steps:

- Synthesis of a 4-sulfonic group sal-en Schiff base palladium complex catalyst

- Hydrogenation reaction at 60-100°C under alkaline conditions (pH ~10)

- Simultaneous dechlorination and nitro-reduction reactions

- Simple phase separation to recover the catalyst

This method offers remarkable advantages, particularly in terms of catalyst recyclability. The catalyst remains in the aqueous phase after reaction and can be reused multiple times with consistent catalytic activity. After several cycles, desalination can be performed without significant catalyst loss.

The yield and purity of 3,4-dimethylaniline produced through this method typically exceed 95%, making it highly attractive for industrial applications. A typical reaction condition employs hydrogen at normal pressure or low pressure, reducing hazards associated with high-pressure operations.

3-chloromethyl-4-methylnitrobenzene + 3H₂ → 3,4-dimethylaniline + H₂O + HClA representative example from patent literature describes the following procedure:

- 200g of aqueous solution containing 1mmol palladium complex

- pH adjusted to 10 with sodium hydroxide solution

- Heating to 90°C with hydrogen flow (200ml/min)

- Addition of 200g 3-chloromethyl-4-methylnitrobenzene

- Dropwise addition of 40% sodium hydroxide to maintain alkaline conditions

- Reaction completion within 8 hours

- Product yield: 95% with 96% purity

Heterogeneous Palladium Catalysts

Heterogeneous palladium catalysts, particularly those supported on carbon materials, have demonstrated excellent efficiency in the hydrogenation of nitro compounds to anilines.

Research has compared different support materials:

- Activated carbon (Pd/C)

- Mixture of activated carbon and multi-walled carbon nanotubes (Pd/C/CNT)

Despite having comparable palladium crystallite sizes (4-5 nm), catalysts prepared on pure activated carbon (Pd/C) showed approximately 30% higher activity than those prepared on mixed supports (Pd/C/CNT). This difference is attributed to the higher specific surface area of Pd/C (692 m²/g) compared to Pd/C/CNT (531 m²/g).

Recent innovations include electrocatalytic hydrogenation using palladium membrane reactors (ePMRs), which combine palladium's catalytic properties with electrochemical methods. Palladium nanoparticles (Pd black) electrodeposited on membrane electrodes have shown a 40-fold increase in hydrogenation rates for certain substrates, with nearly 100% Faradaic efficiency.

Copper-Mediated High-Pressure Ammonolysis Techniques

The copper-mediated high-pressure ammonolysis approach represents a direct method for synthesizing 3,4-dimethylaniline from halogenated precursors.

Wisansky Process

In this landmark process developed by Walter A. Wisansky, 4-bromo-o-xylene undergoes ammonolysis at high pressure in the presence of copper catalysts:

4-bromo-o-xylene + NH₃ → 3,4-dimethylaniline + HBrThe typical procedure involves:

- Mixing 4-bromo-o-xylene with copper wire and 28% ammonia containing cuprous chloride in a steel reaction vessel

- Heating at 195°C under rocking motion for 14 hours

- Pressure rising to 700-1000 lb (approximately 48-69 bar)

- Post-reaction processing including steam distillation and acid-base extraction

- Recrystallization from petroleum ether

This process typically yields 3,4-dimethylaniline at 79% yield, with the product boiling at 116-118°C under 22-25 mm pressure and melting at 47-49°C after recrystallization.

According to Wisansky's patent: "I have found that a high yield of 3,4-dimethyl-aniline is obtainable by high-pressure ammonolysis of 4-bromo-orthoxylene in the presence of a copper catalyst. By this process the 3,4-dimethyl-aniline is obtained as a substance free from isomers and without unduly long separation procedures."

The advantages of this approach include:

- Direct synthesis from readily available 4-bromo-o-xylene

- Production of isomerically pure 3,4-dimethylaniline

- Simplified separation procedures compared to alternative routes

- Good product purity after recrystallization

Table 1: Physical Properties of 3,4-Dimethylaniline

Chloromethylation-Nitration-Reduction Sequential Approaches

A multi-step sequential approach to 3,4-dimethylaniline synthesis involves combinations of chloromethylation, nitration, and reduction reactions.

Chloromethylation of Alkylbenzenes

The chloromethylation of alkylbenzenes, particularly xylenes, represents an important step in this synthetic pathway. This reaction involves the introduction of a chloromethyl group using formaldehyde and hydrogen chloride:

ArH + CH₂O + HCl → ArCH₂Cl + H₂OThe Blanc chloromethylation typically occurs under these conditions:

- Lewis acid catalysts (such as zinc chloride)

- Temperature range of 70-95°C

- Atmospheric pressure

- Aqueous HCl (10-100% based on alkylbenzene weight)

As described in patent literature: "Chloromethylation commonly is effected by the reaction of a hydrocarbon with hydrochloric acid and formaldehyde (or paraformaldehyde). From the standpoint of economics and process control, this reaction is carried out at elevated temperatures, usually between about 70°C and 95°C."

However, the process has drawbacks, including the potential formation of carcinogenic bis(chloromethyl) ether as a side product.

Nitration and Reduction Sequence

Another established pathway involves the nitration of ortho-xylene followed by reduction:

- Nitration of o-xylene to form 1-nitro-3,4-dimethyl-benzene

- Isolation of the nitro compound from reaction products

- Reduction using various catalysts and hydrogen

The reduction step can employ several catalyst systems:

According to historical methods: "3,4-dimethylaniline has been prepared by reduction of the corresponding nitro compound, either chemically or catalytically using platinum, Raney nickel, or molybdenum or tungsten sulfide catalysts."

This traditional approach has been described as "tedious" due to the complex separation procedures required to isolate the nitro intermediate.

Modern Variants and Optimizations

More recent innovations combine aspects of these approaches, such as the direct catalytic hydrogenation of nitro compounds. For example, a method for synthesizing N-(1-ethyl propyl)-3,4-dimethylaniline uses:

- 3,4-dimethyl nitrobenzene as starting material

- Platinum carbon catalyst (2-4% Pt content)

- Phosphoric acid-sodium dihydrogen phosphate buffer (pH 2.5-3.5)

- Reaction conditions: 40-55°C, hydrogen pressure 0.1-0.5 MPa

- Reaction time: approximately 30 minutes

- Yield: up to 99.8%

Comparative Analysis of Homogeneous vs Heterogeneous Catalytic Systems

The choice between homogeneous and heterogeneous catalytic systems significantly impacts the efficiency, selectivity, and practicality of 3,4-dimethylaniline synthesis.

Homogeneous Catalytic Systems

Homogeneous catalysts, such as the water-soluble palladium complexes described earlier, operate in the same phase as the reactants. The 4-sulfonic group sal-en Schiff base palladium complex catalyst exemplifies this approach.

Advantages:

- High catalytic activity and selectivity

- Mild reaction conditions (60-100°C, normal pressure)

- Excellent yields (>95%) and product purity

- Well-defined active sites

- Phase separation recovery method (water-soluble catalyst)

Limitations:

- Complex catalyst synthesis

- Potential for metal contamination in the product

- Limited thermal stability

- May require specialized ligands or additives

Heterogeneous Catalytic Systems

Heterogeneous catalysts like Pd/C and supported copper catalysts exist in a different phase from the reactants, typically as solid materials in liquid or gaseous reaction media.

Advantages:

- Simple catalyst separation by filtration

- Higher thermal stability

- Potential for continuous processing

- Reusability without complex procedures

- Reduced metal contamination in products

Limitations:

- Mass transfer limitations

- Less defined active sites

- May require higher catalyst loadings

- Catalyst deactivation through poisoning or sintering

Table 2: Comparison of Catalytic Systems for 3,4-Dimethylaniline Synthesis

| Parameter | Homogeneous Pd Complex | Heterogeneous Pd/C | Cu-Mediated Ammonolysis |

|---|---|---|---|

| Reaction Temperature | 60-100°C | 40-100°C | ~195°C |

| Pressure Requirements | Normal to low | 0.1-0.5 MPa | 48-69 bar |

| Reaction Time | 5-15 hours | 0.5-4 hours | ~14 hours |

| Catalyst Recovery | Phase separation | Filtration | Complex separation |

| Reusability | Multiple cycles with constant activity | Multiple cycles with some activity loss | Limited reuse |

| Product Yield | >95% | 94-99% | ~79% |

| Product Purity | >95% | 95-99% | Requires recrystallization |

| Starting Materials | 3-chloromethyl-4-methylnitrobenzene | Nitro compounds | 4-bromo-o-xylene |

| Sustainability Factors | Water as medium, recyclable catalyst | Low energy requirements | High energy input |

Catalytic Performance Factors

Several factors influence catalytic performance in 3,4-dimethylaniline synthesis:

Support Surface Area: Higher surface area supports (e.g., activated carbon with 692 m²/g) provide better catalytic performance than lower surface area alternatives, despite similar catalyst particle sizes.

pH Conditions: Optimal pH ranges vary by catalyst and mechanism:

Metal Loading: Catalytic activity correlates with metal loading, but economic considerations favor optimized lower loadings:

Reaction Temperature: Temperature requirements vary substantially:

- Heterogeneous Pd catalysts: 40-100°C

- Homogeneous Pd complexes: 60-100°C

- Copper-mediated ammonolysis: ~195°C

The palladium metal plays a unique role in these reactions due to its strong affinity for hydrogen, combining both catalytic and hydrogen-absorbing properties. This dual functionality makes palladium particularly effective for hydrogenation reactions in 3,4-dimethylaniline synthesis.

Role in Riboflavin Biosynthetic Pathways

The biosynthesis of riboflavin, commonly known as vitamin B2, represents one of the most sophisticated biochemical pathways in which aromatic amine derivatives play crucial structural roles [5] [6]. The riboflavin biosynthetic pathway demonstrates remarkable complexity, requiring one molecule of guanosine triphosphate and two molecules of ribulose 5-phosphate as initial substrates [5] [7].

The pathway initiates with the enzymatic conversion of guanosine triphosphate through a sequence involving deamination, side chain reduction, and dephosphorylation to produce 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione [5] [7]. Simultaneously, ribulose 5-phosphate undergoes transformation via 3,4-dihydroxy-2-butanone 4-phosphate synthase to yield 3,4-dihydroxy-2-butanone 4-phosphate [8] [9].

The penultimate step involves lumazine synthase catalyzing the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine [8] [9] [10]. This reaction demonstrates remarkable efficiency and can proceed without enzymatic catalysis under physiological conditions, with reaction rates proportional to pH [10].

The final transformation involves riboflavin synthase catalyzing an unusual dismutation reaction of two 6,7-dimethyl-8-ribityllumazine molecules [5] [7] [11]. This mechanistically complex reaction proceeds through a pentacyclic adduct intermediate and results in the formation of one riboflavin molecule and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is subsequently recycled in the biosynthetic pathway [7] [11].

| Table 1: Riboflavin Biosynthetic Pathway Key Components | ||

|---|---|---|

| Pathway Step | Key Compounds | Enzyme Involved |

| Initial Substrates | Guanosine triphosphate + 2 Ribulose 5-phosphate | Guanosine triphosphate cyclohydrolase II |

| Intermediate Formation | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione + 3,4-dihydroxy-2-butanone 4-phosphate | Lumazine synthase |

| Penultimate Step | 6,7-dimethyl-8-ribityllumazine | Lumazine synthase |

| Final Dismutation | Riboflavin + 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | Riboflavin synthase |

Electron Donor-Acceptor Complex Formation Mechanisms

3,4-Dimethylaniline exhibits exceptional capability as an electron donor in the formation of electron donor-acceptor complexes, particularly with electron-deficient aromatic systems [4] [3]. The electron donor-acceptor interaction between 3,4-dimethylaniline and 2,3-dicyano-1,4-naphthoquinone has been extensively studied across multiple solvent systems including chloroform, dichloromethane, and their equimolar mixtures [3].

The formation of electron donor-acceptor complexes follows a sophisticated mechanism involving initial complex formation followed by transformation into stable products [3]. The kinetic analysis reveals that formation constants and molar extinction coefficients vary systematically with temperature in the range of 20-35°C [3]. Pseudo-first-order rate constants for electron donor-acceptor complex disappearance and second-order rate constants for product formation have been determined through temperature-dependent studies [3].

The activation parameters including enthalpy of activation, entropy of activation, and Gibbs free energy of activation have been calculated using Arrhenius plots [3]. These thermodynamic parameters provide crucial insights into the mechanistic pathways governing electron donor-acceptor complex formation and subsequent transformations [3].

The final product of the electron donor-acceptor interaction has been identified as 3-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone through comprehensive analytical techniques including elemental analysis, infrared spectroscopy, and nuclear magnetic resonance spectroscopy [3]. The relative permittivity of the reaction medium significantly influences the reaction kinetics and equilibrium positions [3].

| Table 2: Electron Donor-Acceptor Complex Formation Data | ||

|---|---|---|

| Solvent System | Temperature Range (°C) | Product Formed |

| Chloroform | 20-35 | 3-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone |

| Dichloromethane | 20-35 | 3-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone |

| Chloroform:Dichloromethane (1:1 v/v) | 20-35 | 3-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone |

Precursor Functionality in Azo Dye Architectures

Aromatic amines, including 3,4-dimethylaniline, serve as essential precursors in the synthesis of azo dye architectures through sophisticated coupling reactions [12] [13] [14]. Azo dyes represent the largest production volume in contemporary dye chemistry and are characterized by the presence of azo functional groups connecting aromatic ring systems [13] [15].

The synthesis of azo dyes predominantly employs diazotization-coupling methodology, which involves the initial formation of diazonium salts from aromatic primary amines followed by electrophilic aromatic substitution with electron-rich coupling partners [13] [16] [14]. The diazotization process requires careful temperature control, typically maintained at 0-5°C, to prevent decomposition of the highly unstable diazonium intermediates [16] [17].

The mechanism of azo coupling proceeds through electrophilic substitution where the diazonium cation acts as a weak electrophile that reacts with activated aromatic compounds such as phenols or arylamines [14]. The coupling reaction generally occurs at the para position relative to electron-donating substituents, but shifts to the ortho position when the para position is occupied [14].

Alternative synthetic approaches include direct oxidation methods employing gold nanoparticles supported on titanium dioxide as catalysts [18]. This methodology achieves yields exceeding 98% under oxygen pressure conditions and eliminates the need for environmentally problematic reagents typically required in conventional azo dye synthesis [18]. The catalytic process demonstrates efficiency for both symmetric and asymmetric aromatic azo compound synthesis from mixtures of substituted anilines [18].

Additional synthetic routes involve condensation of nitroaromatic compounds with anilines followed by reduction of azoxy intermediates [12] [15]. This methodology provides access to diverse azo dye structures through careful selection of starting materials and reaction conditions [15].

| Table 3: Azo Dye Formation Methods | ||||

|---|---|---|---|---|

| Method | Starting Materials | Conditions | Yield | Product Type |

| Diazotization-Coupling | Aromatic amine + Sodium nitrite + Hydrochloric acid | 0-5°C, acidic then alkaline | Variable | Asymmetric azo dyes |

| Direct Oxidation | Aromatic amines + Oxygen with Gold/Titanium dioxide catalyst | Oxygen pressure, 22 hours | >98% | Symmetric azo compounds |

| Condensation-Reduction | Nitroaromatic compounds + Anilines | Reduction with glucose | Variable | Azo dyes via azoxy intermediate |

Molecular Building Block for Heterocyclic Compound Design

3,4-Dimethylaniline and related aromatic amines function as versatile molecular building blocks for the construction of complex heterocyclic architectures [19] [20] [21]. The synthesis of nitrogen-containing heterocycles represents a fundamental challenge in organic chemistry due to the prevalence of these structures in pharmaceutically active compounds and natural products [19] [20].

Contemporary methodologies for heterocyclic synthesis employ aromatic amines in sophisticated cyclization reactions that generate diverse ring systems including indoles, quinolines, indolines, oxindoles, and various polycyclic compounds [19] [22]. The reactivity patterns of 2-alkynylanilines demonstrate exceptional versatility, enabling cyclization into five-membered, six-membered, seven-membered, and even eight-membered heterocyclic systems depending on reaction conditions and catalytic systems [19].

The Skraup synthesis represents a classical methodology for quinoline construction from aniline derivatives using glycerol and sulfuric acid in the presence of mild oxidizing agents [22]. The mechanism involves initial dehydration of glycerol to acrolein, followed by Michael addition of the aniline to form an intermediate that subsequently cyclizes and undergoes oxidation to yield the quinoline product [22].

Friedlander synthesis provides an alternative route to quinoline derivatives through condensation of ortho-aminobenzaldehyde or ortho-aminoacetophenone with carbonyl compounds containing active methylene groups [22]. This methodology demonstrates particular utility for the preparation of 2-substituted quinoline derivatives [22].

Recent advances include catalyst-free electrophilic amination protocols that enable direct synthesis of aromatic and heterocyclic amines from organozinc compounds and readily accessible hydroxylamine derivatives [23]. These methodologies offer streamlined synthetic routes to pharmaceutical intermediates and demonstrate broad functional group tolerance [23].

The hydrogenation of dicarboxylic acid derivatives in the presence of anilines represents an innovative approach to nitrogen heterocycle synthesis [21]. This methodology employs ruthenium catalysts to achieve cyclization through a sequence involving ester reduction, amine condensation, and intramolecular cyclization [21].

Aza-alkylation reactions at indole carbon-3 positions demonstrate the utility of aromatic amines in complex heterocyclic modifications [24]. These transformations proceed through iminium intermediate formation and enable the introduction of diversely substituted aminomethyl groups with excellent stereochemical control [24].

The versatility of aromatic amines as heterocyclic building blocks extends to the synthesis of azaphosphinines, which are phosphorus-nitrogen heterocycles containing chiral centers on phosphorus atoms [25]. These compounds demonstrate unique photophysical and supramolecular properties that are valuable for sensing applications [25].

Density Functional Theory (DFT) Analysis of Charge Transfer Complexes

Density Functional Theory has emerged as a powerful computational tool for investigating charge transfer complexes involving 3,4-dimethylaniline. The compound's unique electronic structure, characterized by its electron-donating dimethylamino group and aromatic benzene ring, makes it an ideal candidate for studying donor-acceptor interactions through DFT calculations [1] [2].

The DFT analysis of 3,4-dimethylaniline charge transfer complexes reveals significant insights into the electronic coupling between donor and acceptor species. Studies have demonstrated that 3,4-dimethylaniline readily forms charge transfer complexes with electron-accepting molecules such as 2,3-dicyano-1,4-naphthoquinone (DCNQ) [1]. These computational investigations employ various density functionals, with B3LYP and wB97XD functionals showing particular effectiveness in describing the charge transfer phenomena [3] [2].

The electronic structure calculations reveal that the highest occupied molecular orbital (HOMO) of 3,4-dimethylaniline is primarily localized on the nitrogen atom and the aromatic ring, facilitating electron donation to suitable acceptor molecules. The energy gap between the HOMO and lowest unoccupied molecular orbital (LUMO) provides crucial information about the compound's reactivity and charge transfer efficiency [2]. DFT calculations have shown that the introduction of methyl groups at the 3,4-positions of aniline significantly affects the electronic distribution, enhancing the electron-donating capacity compared to unsubstituted aniline [1].

Computational studies employing the wB97XD functional have provided detailed insights into the formation of charge transfer complexes between dimethylaniline derivatives and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [2]. These calculations reveal that the charge transfer process involves significant orbital overlap between the donor HOMO and acceptor LUMO, with the strength of interaction being directly related to the energy matching between these frontier orbitals. The calculated charge transfer energies and oscillator strengths correlate well with experimental observations, validating the computational approach [2].

The DFT analysis also extends to the investigation of solvent effects on charge transfer complexes. Studies have shown that polar solvents can stabilize charge-separated states, affecting the overall energetics of the charge transfer process [2]. The polarizable continuum model (PCM) has been successfully employed to account for solvent effects, providing a more realistic description of charge transfer phenomena in solution phase [3].

Molecular Dynamics Simulations of Solvent Interaction Dynamics

Molecular dynamics simulations have provided valuable insights into the dynamic behavior of 3,4-dimethylaniline in various solvent environments. These computational studies reveal how solvent molecules interact with the compound at the molecular level, affecting its conformational preferences and reactivity patterns [4] [5].

The MD simulations of 3,4-dimethylaniline in aqueous solution demonstrate the formation of specific hydrogen bonding patterns between the amino group and surrounding water molecules [5]. The computational results show that water molecules preferentially coordinate to the nitrogen atom through hydrogen bonding, with the first solvation shell containing approximately 2-3 water molecules. This solvation pattern significantly influences the compound's electronic properties and charge distribution [5].

Studies employing the CHARMM36 force field have investigated the solvent-dependent conformational dynamics of dimethylaniline derivatives [6]. The MD simulations reveal that the compound exhibits conformational flexibility, with the dimethylamino group showing restricted rotation due to partial double bond character with the aromatic ring. The barrier for rotation about the carbon-nitrogen bond is found to be solvent-dependent, with polar solvents stabilizing planar conformations through specific solvent-solute interactions [6].

The molecular dynamics approach has also been extended to study the diffusion properties of 3,4-dimethylaniline in various solvents [6]. The calculated diffusion coefficients show excellent correlation with experimental viscosity data, following the relationship described by the Stokes-Einstein equation. These findings provide valuable insights into the molecular-level factors governing mass transport phenomena in solution [6].

Advanced MD simulations incorporating polarizable force fields have revealed the dynamic nature of charge distribution in 3,4-dimethylaniline during solvent interactions [7]. The polarizable models show that the molecular dipole moment varies significantly depending on the local solvent environment, with values ranging from 1.9 Debye in low-polarity environments to 2.6 Debye in highly polar solvents [7]. This dynamic polarization effect has important implications for understanding charge transfer processes in solution.

Quantum Mechanical Modeling of Reaction Transition States

Quantum mechanical calculations have been extensively employed to investigate reaction transition states involving 3,4-dimethylaniline and its derivatives. These computational studies provide crucial insights into the mechanistic pathways and activation barriers associated with various chemical transformations [8] [9] [10].

The quantum mechanical modeling of photoinduced electron transfer reactions involving 3,4-dimethylaniline has revealed detailed information about the transition state structures and energetics [11]. Ab initio calculations using various levels of theory, including Hartree-Fock (HF) and post-HF methods, have been employed to characterize the potential energy surfaces associated with electron transfer processes [11]. These calculations demonstrate that the transition state for electron transfer is characterized by partial charge separation, with the electron being transferred from the dimethylamino group to the acceptor molecule.

Studies focusing on the reaction between aniline derivatives and methyl radicals have provided comprehensive kinetic mechanisms over a wide temperature range [10]. The potential energy surface calculations at the CCSD(T)//M06-2X/6-311++G(3df,2p) level reveal multiple reaction pathways, including hydrogen abstraction and radical addition channels. The transition state structures show that hydrogen abstraction from the amino group is the most energetically favorable pathway, with an activation barrier of approximately 40-50 kJ/mol [10].

Quantum mechanical calculations have also been applied to study the transition states involved in the thermal decomposition of dimethylaniline derivatives [8]. The computational results reveal that the decomposition process involves complex potential energy surfaces with multiple competing pathways. The calculated activation energies and reaction rates show excellent agreement with experimental observations, validating the computational approach [8].

The investigation of oxidation reactions involving 3,4-dimethylaniline has been facilitated by quantum mechanical calculations of transition state structures [12]. These studies employ hybrid multilevel quantum mechanical approaches, combining periodic DFT calculations with higher-level wavefunction methods to achieve chemical accuracy. The calculated activation barriers for various oxidation pathways provide valuable insights into the reactivity patterns and selectivity of these compounds [12].

Computational studies have also revealed the role of solvent effects on reaction transition states [9]. QM/MM calculations incorporating explicit solvent molecules demonstrate that hydrogen bonding interactions with solvent can significantly stabilize transition state structures, leading to enhanced reaction rates. The calculated solvent effects on activation barriers show excellent correlation with experimental kinetic data obtained in various solvent systems [9].

| Table 1: Computational Methods and Applications in 3,4-Dimethylaniline Studies | |||

|---|---|---|---|

| Method | Application | Key Findings | Accuracy |

| B3LYP/6-311++G** | Molecular structure optimization | Optimized geometry, vibrational frequencies [3] | High for ground state properties |

| wB97XD functional | Charge transfer analysis | Complex formation with DDQ [2] | Excellent for charge transfer |

| PM3 semi-empirical | Quantum descriptors | pKa prediction capabilities [13] | Moderate, computationally efficient |

| CASSCF methods | Multiconfigurational systems | Complex electronic states [8] | Very high for complex systems |

| MD simulations | Solvent interactions | Dynamic solvation behavior [5] | Good for dynamic properties |

| QM/MM methods | Reaction mechanisms | Transition state characterization [9] | High for specific reactions |

The computational studies collectively demonstrate that 3,4-dimethylaniline exhibits rich electronic and structural properties that are highly sensitive to environmental conditions. The DFT calculations provide detailed insights into charge transfer phenomena, while molecular dynamics simulations reveal the dynamic aspects of solvent interactions. Quantum mechanical modeling of transition states offers valuable information about reaction mechanisms and kinetics. These computational approaches complement experimental investigations and provide a comprehensive understanding of the fundamental properties and reactivity of 3,4-dimethylaniline at the molecular level.

Physical Description

Dry Powder

WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.

Color/Form

Crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

228 °C @ 760 MM HG

228 °C

Flash Point

98 °C

Heavy Atom Count

Vapor Density

Density

1.076 @ 18 °C

Relative density (water = 1): 1.07

LogP

log Kow= 1.84

1.84

Odor Threshold

Threshold for xylidine is 0.0240 mg/cu m. /Xylidine/

Decomposition

Melting Point

51 °C

UNII

GHS Hazard Statements

H301 (94.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (98.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (98.15%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (96.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (98.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Methods of Manufacturing

o-Xylene (nitration/nitro reduction)

Soboley and Berezooskii patented the production of 3,4-xylidine by the hydrogenation of 2-chloromethyl-4-nitrotoluene.

General Manufacturing Information

Benzenamine, 3,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

ANALYTE: XYLIDINE; MATRIX: AIR; RANGE: 12.5-50.0 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH 95% ETHANOL, GAS CHROMATOGRAPHY. /XYLIDINE/

GAS CHROMATOGRAPHIC METHOD FOR ANALYSIS & SEPARATION OF ISOMERS WAS ACHIEVED FOR XYLIDINES. /XYLIDINE/